Cas no 1214727-57-7 (tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans)

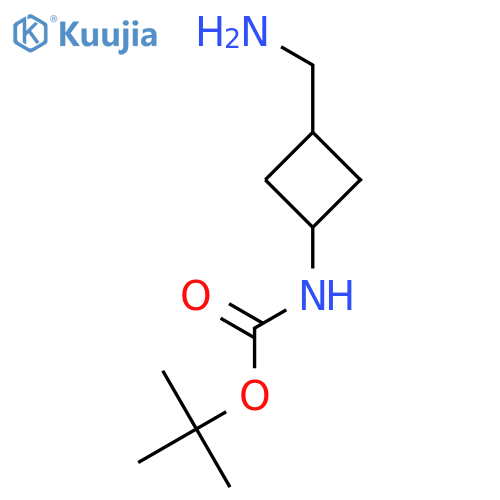

1214727-57-7 structure

商品名:tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans

CAS番号:1214727-57-7

MF:C10H20N2O2

メガワット:200.278002738953

MDL:MFCD22123684

CID:1212748

PubChem ID:19794315

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 化学的及び物理的性質

名前と識別子

-

- 2-methyl-2-propanyl [trans-3-(aminomethyl)cyclobutyl]carbamate

- N-[trans-3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester

- tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans

- cis-N-Boc-3-(aminomethyl)cyclobutanamine

- A900722

- PB19770

- EN300-364609

- SCHEMBL8273073

- 1214727-57-7

- tert-Butyl(cis-3-(aminomethyl)cyclobutyl)carbamate

- tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

- 2-Methyl-2-propanyl [3-(aminomethyl)cyclobutyl]carbamate

- SY020440

- tert-butyl[trans-3-(aminomethyl)cyclobutyl]carbamate

- SY099869

- EN300-188030

- TERT-BUTYL N-[3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE

- TRANS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE

- SCHEMBL9470441

- ACDLXPYQWYTZLE-UHFFFAOYSA-N

- Carbamic acid, [3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester (9CI)

- tert-butyl ((1s,3s)-3-(aminomethyl)cyclobutyl)carbamate

- PB13769

- trans-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate

- AS-34139

- EN300-268783

- A856191

- 130369-10-7

- tert-Butyl (cis-3-(aminomethyl)cyclobutyl)carbamate

- trans-1-(Boc-amino)cyclobutane-3-methanamine

- tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate

- MFCD20921511

- 871014-28-7

- tert-Butyl 3-(aminomethyl)cyclobutylcarbamate

- AKOS022171614

- CARBAMIC ACID, N-[TRANS-3-(AMINOMETHYL)CYCLOBUTYL]-, 1,1-DIMETHYLETHYL ESTER

- TERT-BUTYL N-[(1R,3R)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE

- A888762

- 3-(Aminomethyl)-1-(Boc-amino)cyclobutane

- trans-N-Boc-3-(aminomethyl)cyclobutanamine

- AKOS025290136

- cis-1-(Boc-amino)cyclobutane-3-methanamine

- SCHEMBL13920524

- WJB01428

- MFCD22123684

- PB11469

- CS-WAA0307

- AKOS025290135

- SY099868

- tert-Butyl N-[cis-3-(aminomethyl)cyclobutyl]carbamate

- CS-0047952

- N-[trans-3-(Aminomethyl)cyclobutyl]carbamic acid 1,1-dimethylethyl ester

- ACDLXPYQWYTZLE-ZKCHVHJHSA-N

- tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate

- TERT-BUTYL N-[(1S,3S)-3-(AMINOMETHYL)CYCLOBUTYL]CARBAMATE

- 1-(Boc-amino)cyclobutane-3-methanamine

- DTXSID90599998

- AS-34476

- AS-34475

- CIS-TERT-BUTYL (3-(AMINOMETHYL)CYCLOBUTYL)CARBAMATE

- DB-344429

- SCHEMBL16350381

- SCHEMBL12578292

- MFCD17392592

- Carbamic acid, [3-(aminomethyl)cyclobutyl]-1,1-dimethylethyl ester (9CI)

- trans-tert-butyl(3-(aminomethyl)cyclobutyl)carbamate

- Cis-tert-Butyl (3-(aminomethyl)-cyclobutyl)carbamate

- CS-0045543

-

- MDL: MFCD22123684

- インチ: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-

- InChIKey: ACDLXPYQWYTZLE-ZKCHVHJHSA-N

- ほほえんだ: CC(C)(C)OC(=O)N[C@H]1C[C@H](CN)C1

計算された属性

- せいみつぶんしりょう: 200.152477885g/mol

- どういたいしつりょう: 200.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB454219-500 mg |

trans-tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, 95%; . |

1214727-57-7 | 95% | 500MG |

€431.00 | 2022-03-01 | |

| Chemenu | CM106062-250mg |

trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 97% | 250mg |

$304 | 2023-11-22 | |

| Chemenu | CM106062-100mg |

trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 97% | 100mg |

$182 | 2023-11-22 | |

| Enamine | EN300-268783-0.1g |

tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |

1214727-57-7 | 95.0% | 0.1g |

$411.0 | 2025-03-20 | |

| Enamine | EN300-268783-5g |

tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate, trans |

1214727-57-7 | 5g |

$1446.0 | 2023-09-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109762-1g |

tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 95% | 1g |

¥5062.00 | 2024-08-09 | |

| Chemenu | CM106062-5g |

trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 97% | 5g |

$1628 | 2022-06-14 | |

| Chemenu | CM106062-500mg |

trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 97% | 500mg |

$323 | 2021-08-06 | |

| Enamine | EN300-268783-1.0g |

tert-butyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate |

1214727-57-7 | 95.0% | 1.0g |

$466.0 | 2025-03-20 | |

| Chemenu | CM106062-1g |

trans-tert-butyl (3-(aminomethyl)cyclobutyl)carbamate |

1214727-57-7 | 97% | 1g |

$692 | 2023-11-22 |

tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

1214727-57-7 (tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans) 関連製品

- 151476-40-3(tert-butyl N-(adamantan-1-yl)carbamate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1214727-57-7)tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans

清らかである:99%/99%/99%/99%/99%

はかる:250mg/500mg/1g/5g/10g

価格 ($):213.0/364.0/444.0/1832.0/3195.0

atkchemica

(CAS:1214727-57-7)tert-butyl N-(1r,3r)-3-(aminomethyl)cyclobutylcarbamate, trans

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ